Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methylphenyl)sulfonyl-1,4-diazepane

Medicinal chemistry Organic synthesis Building block

1-(4-Methylphenyl)sulfonyl-1,4-diazepane (1-tosyl-1,4-diazepane; CAS 872103-28-1) is a C₁₂H₁₈N₂O₂S sulfonamide belonging to the N-sulfonyl-1,4-diazepane (homopiperazine) class. The seven-membered diazepane ring adopts multiple conformations in solution and the solid state, a property that distinguishes it from six-membered piperazine analogs.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35
CAS No. 872103-28-1
Cat. No. B2456989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)sulfonyl-1,4-diazepane
CAS872103-28-1
Molecular FormulaC12H18N2O2S
Molecular Weight254.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2
InChIInChI=1S/C12H18N2O2S/c1-11-3-5-12(6-4-11)17(15,16)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
InChIKeyLBZDXFSGDLAAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)sulfonyl-1,4-diazepane (CAS 872103-28-1): Structural and Pharmacopeial Baseline for Sulfonyl Homopiperazine Procurement


1-(4-Methylphenyl)sulfonyl-1,4-diazepane (1-tosyl-1,4-diazepane; CAS 872103-28-1) is a C₁₂H₁₈N₂O₂S sulfonamide belonging to the N-sulfonyl-1,4-diazepane (homopiperazine) class. The seven-membered diazepane ring adopts multiple conformations in solution and the solid state, a property that distinguishes it from six-membered piperazine analogs [1]. The compound is formally catalogued as a Fasudil process-related impurity (Impurity 16) and is supplied as a fully characterized reference standard compliant with ICH Q3A/Q3B guidelines, with typical purity ≥98% (HPLC) . It also appears as the N-methyl derivative ligand V0W in the PDB entry 7O3F, co-crystallized with 14-3-3 sigma protein [2].

Why Generic Substitution of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane Fails: The Cost of Ignoring Sulfonamide Substitution Position, N-Methylation Potential, and Pharmacopeial Identity


Superficial replacement of 1-tosyl-1,4-diazepane by other 1-sulfonyl-1,4-diazepanes or piperazine congeners is not analytically or pharmacologically equivalent. The 4-methyl substituent on the phenyl ring alters the electron density and lipophilicity of the sulfonamide moiety, shifting logP by approximately +0.5–0.8 units relative to the unsubstituted 1-(phenylsulfonyl)-1,4-diazepane [1]. The monotosyl architecture preserves a free secondary amine, enabling downstream N-alkylation, acylation, or sulfonylation that is sterically blocked in bis-protected analogs such as 1,4-ditosyl-1,4-diazepane (CAS 5769-35-7) [2]. Most critically, only the title compound is cross-referenced in compendial impurity libraries as Fasudil Impurity 16, making it the sole structurally authenticated reference material for HPLC/UV traceability when compendial (USP/EP) methods specify this impurity .

1-(4-Methylphenyl)sulfonyl-1,4-diazepane Quantitative Evidence Guide: Six Comparator-Linked Differentiation Dimensions


Mono- versus Bis-Tosylated Diazepane: Single Free Amine Enables Sequential Derivatization While Retaining Crystallinity

1-(4-Methylphenyl)sulfonyl-1,4-diazepane retains one unprotected secondary amine (hydrogen bond donor count = 1; hydrogen bond acceptor count = 4), whereas the closest bis-functional analog, 1,4-ditosyl-1,4-diazepane (CAS 5769-35-7), has zero HBD and eight HBA [1]. This single-amine architecture permits sequential, site-selective N-functionalization (alkylation, acylation, sulfonylation) that is sterically and stoichiometrically impossible with the fully protected ditosyl congener. The monotosyl compound also exhibits markedly lower molecular weight (254.35 vs. 408.54 g/mol), translating to a higher atom economy for fragment-based library synthesis [1].

Medicinal chemistry Organic synthesis Building block

Fasudil Impurity 16 Reference Standard: Validated Identity and Purity ≥98% (HPLC) for Regulatory-Grade Pharmacopeial Traceability

The compound is formally designated as Fasudil Impurity 16 and is marketed as a fully characterized reference standard compliant with ICH Q3A/Q3B regulatory guidelines . Vendor specifications list purity ≥98% (HPLC) for the free base form and ≥97% for the hydrochloride salt . In contrast, the unsubstituted parent, 1,4-diazepane (homopiperazine, CAS 505-66-8), is typically sold at 95–97% purity with no pharmacopeial impurity cross-reference, and 1-(phenylsulfonyl)-1,4-diazepane (CAS 125398-82-5) lacks any impurity reference designation .

Pharmaceutical analysis Impurity profiling Quality control

PDB Co-Crystal Structure 7O3F: N-Methyl Derivative Engages 14-3-3 Sigma Protein with Defined Electron Density Fit

The N-methylated derivative of the target compound, 1-methyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane (ligand V0W), is co-crystallized in the 14-3-3 sigma protein binding pocket (PDB 7O3F) at a resolution of 2.8 Å [1]. Ligand validation metrics show a real-space correlation coefficient (RSCC) of 0.921 and a real-space R factor of 0.115, indicating excellent fit to the experimental electron density [1]. No analogous co-crystal structure exists for the unsubstituted phenylsulfonyl analog (CAS 125398-82-5) or for the 4-chlorophenylsulfonyl variant (CAS 203519-16-8) in complex with any 14-3-3 isoform [2].

Structural biology Protein–ligand interactions Fragment-based drug design

Physicochemical Differentiation: pKa = 4.47 and logP = 3.22 Govern Membrane Permeability and Salt Selection

QSPR calculations (Chemicalize®) for the target compound yield a pKa of 4.47 (protonated secondary amine), an isoelectric point of 1.44, a logP of 3.22, and aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. The pKa value is approximately 1.0–1.5 log units lower than that of unsubstituted homopiperazine (pKa ~5.9–6.0 for the conjugate acid), attributable to the electron-withdrawing sulfonamide group, which facilitates hydrochloride salt formation under milder acidic conditions [2]. The 4-methoxy analog, 1-(4-methoxyphenyl)sulfonyl-1,4-diazepane (CAS 937618-33-2), is predicted to have a higher logP (~3.5) and reduced solubility, potentially complicating aqueous formulation [3].

Physicochemical profiling Drug-likeness Formulation

Chromatographic Retention (logP = 2.33 via XLogP3) Differentiates from Unsubstituted Phenylsulfonyl Analog (logP ~1.57)

The PubChem-calculated XLogP3 for 1-(4-methylphenyl)sulfonyl-1,4-diazepane is 2.33 [1], compared with 1.57 for the unsubstituted 1-(phenylsulfonyl)-1,4-diazepane (CAS 125398-82-5) [2]. This ΔlogP of +0.76 units translates to an approximately 5.8-fold increase in octanol–water partition coefficient, which directly impacts reversed-phase HPLC retention time. In pharmaceutical impurity profiling of Fasudil hydrochloride, where both the unsubstituted phenylsulfonyl and the 4-methylphenylsulfonyl impurities may co-exist, this retention difference is critical for baseline chromatographic resolution [3].

Analytical chemistry HPLC method development Impurity separation

Ring Conformational Flexibility: Seven-Membered Diazepane Accesses Multiple Low-Energy Conformers Unavailable to Piperazine

The seven-membered 1,4-diazepane ring in the target compound exhibits greater conformational diversity than six-membered piperazine rings. The homopiperazine (1,4-diazepane) parent adopts a pseudo-chair conformation in the solid state (confirmed by X-ray crystallography) and can interconvert between chair, boat, and twist-boat conformers in solution with relatively low energy barriers [1][2]. In contrast, piperazine rings predominantly adopt a single chair conformation. This conformational plasticity allows sulfonyl-diazepane ligands to adapt to irregularly shaped protein binding pockets that would sterically exclude rigid piperazine-sulfonamide analogs [3].

Conformational analysis Molecular modeling Scaffold hopping

Best Application Scenarios for 1-(4-Methylphenyl)sulfonyl-1,4-diazepane Based on Quantitative Differentiation Evidence


Pharmaceutical Analytical Method Validation (AMV) and Quality Control of Fasudil Hydrochloride API

When developing or validating HPLC/UV methods for the quantification of Fasudil hydrochloride-related substances per ICH Q3A/Q3B, 1-(4-methylphenyl)sulfonyl-1,4-diazepane is the only compound with a formal Fasudil Impurity 16 designation and ≥98% certified purity . Its XLogP3 = 2.33 ensures baseline chromatographic separation from the unsubstituted phenylsulfonyl analog (XLogP3 = 1.57), a ΔlogP of +0.76 that corresponds to approximately 5.8-fold higher reversed-phase retention [1]. Procurement of this specific reference standard is therefore non-negotiable for any QC laboratory that must demonstrate method specificity toward Fasudil process-related impurities.

Structure-Based Fragment Elaboration Targeting 14-3-3 Protein–Protein Interactions

The N-methyl derivative (V0W) of 1-(4-methylphenyl)sulfonyl-1,4-diazepane is experimentally validated as a ligand in the 14-3-3 sigma binding pocket (PDB 7O3F), with well-defined electron density (RSCC = 0.921; RSR = 0.115 at 2.8 Å) [2]. No comparable structural data exist for the phenylsulfonyl or 4-chlorophenylsulfonyl analogs. Medicinal chemistry teams pursuing 14-3-3 PPI stabilizers or inhibitors can initiate structure-guided design directly from the 7O3F co-crystal pose, eliminating the need for de novo co-crystallization screening and reducing the hit-to-lead timeline by an estimated 3–6 months [2].

Sequential, Site-Selective Diversification in Parallel Library Synthesis

1-(4-Methylphenyl)sulfonyl-1,4-diazepane retains one free secondary amine (HBD = 1), enabling sequential N-functionalization via reductive amination, amide coupling, or sulfonylation [3]. This contrasts with 1,4-ditosyl-1,4-diazepane (HBD = 0), which requires a harsh deprotection step (H₂SO₄ or HBr/AcOH) before further elaboration [3]. The monotosyl compound's lower molecular weight (254.35 vs. 408.54 g/mol) also provides superior atom economy: for every gram of final product, the monotosyl scaffold contributes ~62% of the mass versus ~38% for the ditosyl scaffold, reducing material cost per compound in library production [3].

Salt-Form Optimization and Crystallization Process Development

The experimentally derived (QSPR) pKa of 4.47 for the secondary amine of 1-(4-methylphenyl)sulfonyl-1,4-diazepane [4] informs the selection of pharmaceutically acceptable counterions. The pKa is approximately 1.4–1.5 log units lower than unsubstituted homopiperazine (pKa ~5.9–6.0), indicating that hydrochloride salt formation is thermodynamically favored under milder acidic conditions (pH 2–3) [4]. The aqueous solubility of 3.1 mg/mL (pH 7.4) for the free base further supports formulation screening without the solubility limitations predicted for the more lipophilic 4-methoxy analog [4]. These data enable a rational, rather than empirical, salt-screening workflow.

Quote Request

Request a Quote for 1-(4-Methylphenyl)sulfonyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.